molecular formula C26H25N3O2 B5098669 1-Amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione

1-Amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione

Cat. No.: B5098669
M. Wt: 411.5 g/mol
InChI Key: PGSBSYBKOXQJJB-UHFFFAOYSA-N
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Description

1-Amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes an anthracene backbone substituted with amino, methylanilino, and piperidinyl groups. Anthraquinone derivatives are known for their diverse applications in various fields, including dye manufacturing, pharmaceuticals, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the anthraquinone core, followed by the introduction of the amino, methylanilino, and piperidinyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the anthraquinone core, functionalization with the amino and methylanilino groups, and finally, the introduction of the piperidinyl group. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.

    Substitution: The amino and methylanilino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized aromatic compounds.

Scientific Research Applications

1-Amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1-Amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell death. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-(4-methylanilino)-anthraquinone
  • 2-Amino-4-(4-methylanilino)-anthraquinone
  • 1-Amino-4-(4-methylanilino)-2-piperidin-1-yl-anthraquinone

Uniqueness

1-Amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione is unique due to the presence of the piperidinyl group, which enhances its solubility and reactivity compared to other anthraquinone derivatives. This structural feature also contributes to its distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-16-9-11-17(12-10-16)28-20-15-21(29-13-5-2-6-14-29)24(27)23-22(20)25(30)18-7-3-4-8-19(18)26(23)31/h3-4,7-12,15,28H,2,5-6,13-14,27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSBSYBKOXQJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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